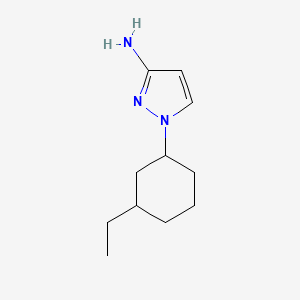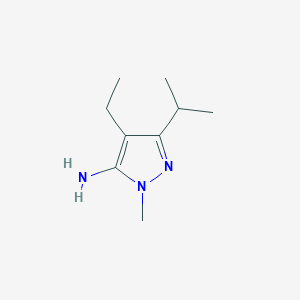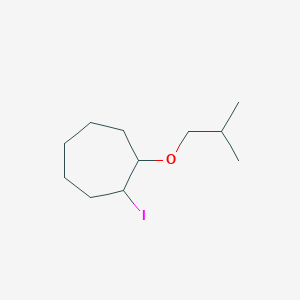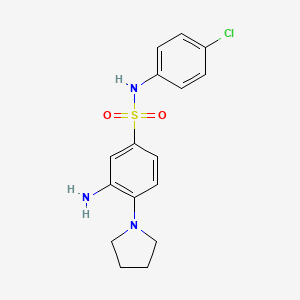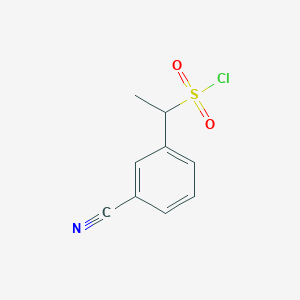
1-(3-Cyanophenyl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyanophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₈ClNO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO₂Cl) attached to an ethane chain, which is further connected to a cyanophenyl group. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyanophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 3-cyanobenzyl chloride with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyanophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or sulfonyl oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base (e.g., pyridine) and a solvent (e.g., dichloromethane).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: Sulfonyl hydrides and sulfonyl amines.
Oxidation Reactions: Sulfonic acids and sulfonyl oxides.
Scientific Research Applications
1-(3-Cyanophenyl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(3-Cyanophenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride
- 1-(2-Cyanophenyl)ethane-1-sulfonyl chloride
- 1-(3-Nitrophenyl)ethane-1-sulfonyl chloride
Uniqueness
1-(3-Cyanophenyl)ethane-1-sulfonyl chloride is unique due to the presence of the cyanophenyl group at the meta position, which influences its reactivity and the types of derivatives formed. Compared to its para and ortho analogs, the meta position provides distinct steric and electronic properties, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C9H8ClNO2S |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
1-(3-cyanophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO2S/c1-7(14(10,12)13)9-4-2-3-8(5-9)6-11/h2-5,7H,1H3 |
InChI Key |
HDRFKHINRVVAEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


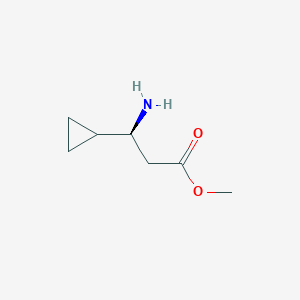
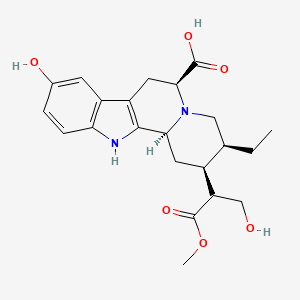
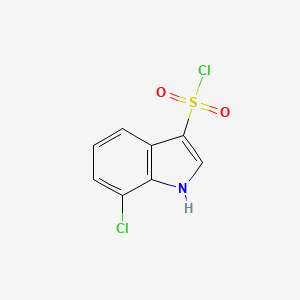
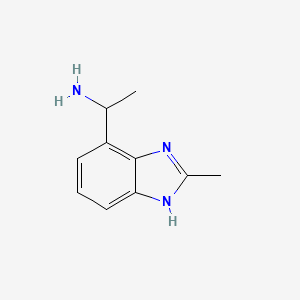
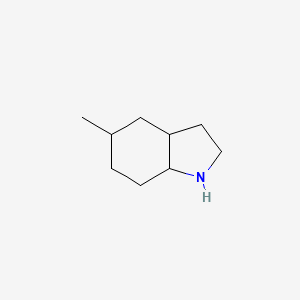
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13069278.png)
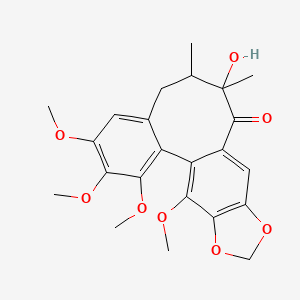
![(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13069297.png)
![(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13069306.png)
![4-[(4-Bromooxolan-3-yl)oxy]oxane](/img/structure/B13069312.png)
